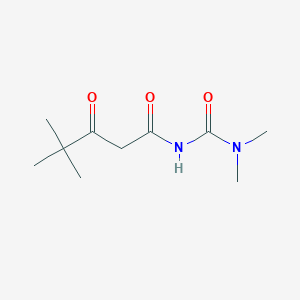![molecular formula C15H34N2O2Si2 B14354249 N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea CAS No. 91933-86-7](/img/structure/B14354249.png)
N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea is a complex organic compound characterized by the presence of cyclohexyl, trimethylsilyl, and ethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea typically involves the reaction of cyclohexyl isocyanate with trimethylsilyl-protected ethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The process may involve the use of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of protective atmospheres, such as nitrogen or argon, is common to prevent moisture and oxygen from interfering with the reaction.
化学反应分析
Types of Reactions
N’-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like trimethylsilyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Trimethylsilyl chloride, trimethylsilyl trifluoromethanesulfonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while substitution reactions can produce a variety of silylated compounds.
科学研究应用
N’-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silylated intermediates.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and activity.
Medicine: Explored for its potential in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N’-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea involves its interaction with specific molecular targets. The trimethylsilyl groups can act as protective groups, preventing unwanted reactions and enhancing the stability of the compound. The cyclohexyl group provides hydrophobic interactions, while the ethyl group contributes to the overall reactivity of the molecule.
相似化合物的比较
Similar Compounds
N,N’-Bis(trimethylsilyl)urea: Similar in structure but lacks the cyclohexyl and ethyl groups.
Trimethylsilyl-protected amines: Share the trimethylsilyl group but differ in the rest of the molecular structure.
Uniqueness
N’-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea is unique due to the combination of cyclohexyl, trimethylsilyl, and ethyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and drug development.
属性
CAS 编号 |
91933-86-7 |
|---|---|
分子式 |
C15H34N2O2Si2 |
分子量 |
330.61 g/mol |
IUPAC 名称 |
3-cyclohexyl-1-trimethylsilyl-1-(2-trimethylsilyloxyethyl)urea |
InChI |
InChI=1S/C15H34N2O2Si2/c1-20(2,3)17(12-13-19-21(4,5)6)15(18)16-14-10-8-7-9-11-14/h14H,7-13H2,1-6H3,(H,16,18) |
InChI 键 |
UHLDGSOPRDVRBL-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)N(CCO[Si](C)(C)C)C(=O)NC1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


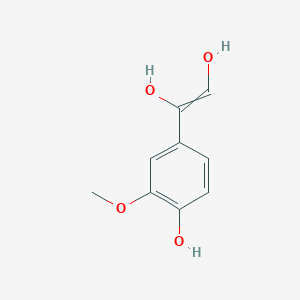

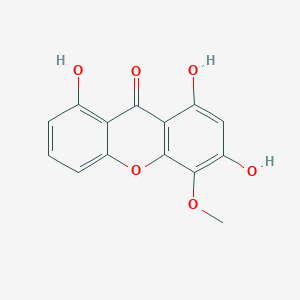
![3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14354202.png)
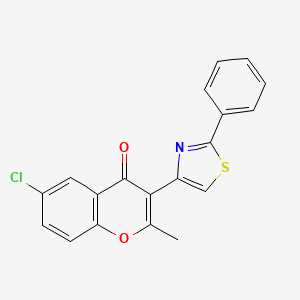
![Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]-](/img/structure/B14354222.png)
![1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride](/img/structure/B14354227.png)
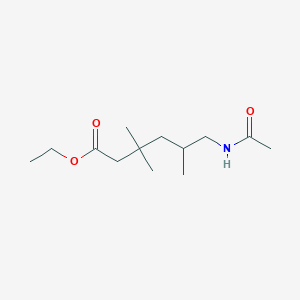

![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
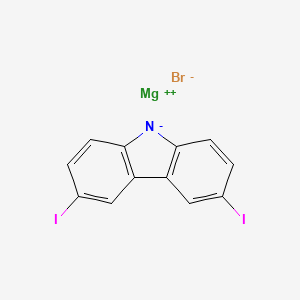
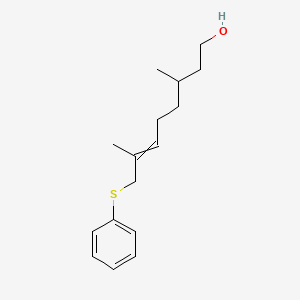
![2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14354257.png)
